molecular formula C10H14O3 B1582700 Furfuryl pentanoate CAS No. 36701-01-6

Furfuryl pentanoate

Cat. No. B1582700
CAS RN: 36701-01-6
M. Wt: 182.22 g/mol
InChI Key: HRYAVTBTUKVHBU-UHFFFAOYSA-N
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Description

Furfuryl pentanoate, also known as Pentanoic acid, 2-furanylmethyl ester or Furfuryl valerate, is a chemical compound with the formula C10H14O3 . Its molecular weight is 182.2164 . It is used in flavors and fragrances .


Molecular Structure Analysis

The molecular structure of Furfuryl pentanoate can be represented by the InChI string: InChI=1S/C10H14O3/c1-2-3-6-10(11)13-8-9-5-4-7-12-9/h4-5,7H,2-3,6,8H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Furfuryl pentanoate are not available, furfural, a related compound, has been studied extensively. The hydrogenation of furfural is a versatile reaction that can lead to various downstream products such as (tetrahydro)furfuryl alcohol, 2-methyl (tetrahydro)furan, lactones, levulinates, cyclopentanone, or diols .


Physical And Chemical Properties Analysis

Furfuryl pentanoate has a boiling point of 82-83 °C at 1 mmHg and a density of 1.028 g/mL at 25 °C .

Scientific Research Applications

Furfuryl pentanoate, also known as 2-Furfuryl pentanoate or Furfuryl valerate, is a chemical compound with the empirical formula C10H14O3 . It has a molecular weight of 182.22 . It is used in the flavors and fragrances industry .

In terms of research applications, Furfuryl Alcohol, a related compound, has been noted for its versatility and eco-sustainability . It finds applications in various fields such as aerospace, scientific laboratories, and the auto industries . Due to their exceptional resistance to corrosive chemicals (e.g. acids, alkalis and other solvents), they are also used in built environment as cementitious grouts .

It’s important to note that Furfuryl Alcohol, a related compound, is known for its versatility and eco-sustainability . It is used in various fields such as aerospace, scientific laboratories, and auto industries due to its exceptional resistance to corrosive chemicals .

  • Food Industry : Furfuryl pentanoate is used as a flavoring agent due to its unique aroma . It’s used in the formulation of a wide variety of food products.

  • Chemical Industry : Furfuryl pentanoate could potentially be used in the synthesis of other chemical compounds, given its structure and reactivity .

  • Pharmaceutical Industry : While there’s no direct evidence of its use in pharmaceuticals, related compounds are often used in the synthesis of pharmaceuticals .

  • Cosmetics Industry : Given its use in fragrances, it’s possible that Furfuryl pentanoate could be used in the formulation of perfumes, lotions, and other cosmetic products .

  • Research : Furfuryl pentanoate could be used in research settings, particularly in studies related to flavor and fragrance chemistry .

  • Environmental Science : Furfuryl pentanoate, like other esters, could potentially be used in studies related to environmental science, such as those investigating the breakdown of organic compounds in the environment .

Safety And Hazards

Furfuryl pentanoate is harmful if swallowed. It is recommended to avoid eating, drinking, or smoking when using this product. After handling, one should wash thoroughly. If swallowed, it is advised to rinse the mouth and seek medical help .

properties

IUPAC Name

furan-2-ylmethyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-3-6-10(11)13-8-9-5-4-7-12-9/h4-5,7H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYAVTBTUKVHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067993
Record name Pentanoic acid, 2-furanylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid, sweet overripe fruit odour
Record name Furfuryl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

82.00 to 83.00 °C. @ 1.00 mm Hg
Record name Furfuryl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, miscible (in ethanol)
Record name Furfuryl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.024-1.031
Record name Furfuryl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Furfuryl pentanoate

CAS RN

36701-01-6
Record name Furfuryl pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36701-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl pentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 2-furanylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid, 2-furanylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furfuryl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURFURYL PENTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KBJ13E9P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Furfuryl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
EP Goodings, CL Wilson - Journal of the American Chemical …, 1951 - ACS Publications
Tetrahydrofurfuryl alcohol has been passed over granulated sintered metal powder catalysts containing 20, 50 and< 80 cobalt-copper and pure cobalt at temperatures between 190 and …
Number of citations: 3 pubs.acs.org
A Tromelin, F Koensgen, K Audouze… - … symposium on flavour …, 2019 - hal.science
… Conversely, only one molecule is described with CAR and PNA odours (Furfuryl pentanoate “Fruity-pineapple-apple, caramellic odour”) [7]. Interestingly, the network of the odours …
Number of citations: 3 hal.science
DB Goodenowe, S Ritchie, D Heath - Animal Cell Technology: Basic & …, 2006 - Springer
Identifying metabolic responses of cells to drugs can be highly informative for understanding mode of action and toxicity, and can provide value in the drug discovery process by …
Number of citations: 2 link.springer.com
AE Edris - Journal of Essential Oil Bearing Plants, 2010 - Taylor & Francis
… Then 3 μl (equivalent to 2.99 mg) of 97 % furfuryl pentanoate was added to each vial as internal standard for quantification using a Hamilton micro-syringe. 2 μl of each mixture was …
Number of citations: 25 www.tandfonline.com
RC French, SE Nester, JR Stavely - Journal of agricultural and …, 1993 - ACS Publications
More than 100 aroma compounds were tested for activity in stimulating germination of teliospores of Uromyces appendiculatus, the fungus that causes bean rust disease. Preliminary …
Number of citations: 10 pubs.acs.org
T Shibamoto - Journal of Agricultural and Food Chemistry, 1980 - ACS Publications
… 2-acetyl-5-methylfuran furfuryl formate furfuryl acetate furfuryl propionate furfuryl butyrate furfuryl pentanoate furfuryl hexanoate ethyl furoate furfuryl ether 2,2'-methylenedifuran 5-methyl-…
Number of citations: 137 pubs.acs.org
YJ Cha, WJ Cho, EJ Jeong - Journal of Life Science, 2006 - koreascience.kr
Volatile flavor compounds in commercial crab-like flavorants were compared by mean of solid phase microextraction (SPME) and liquid continuous extraction (LLCE)/GC/MSD methods. …
Number of citations: 5 koreascience.kr
MIL Monomer, DIL Crosslinker - Development and utilization of …, 2016 - Iowa State University
Number of citations: 3
PJ Abbott, ANZF Authority - Europe
Number of citations: 0
H OCTANOATE
Number of citations: 0

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